molecular formula C18H18N4O B2735996 N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 1251552-10-9

N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2735996
CAS No.: 1251552-10-9
M. Wt: 306.369
InChI Key: LUKXWDOMEDAYHS-UHFFFAOYSA-N
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Description

N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a nicotinamide core substituted with a 3,4-dimethylbenzyl group and a 1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 3,4-dimethylbenzyl chloride: This can be achieved by reacting 3,4-dimethylbenzyl alcohol with thionyl chloride under reflux conditions.

    Nicotinamide derivative preparation: The nicotinamide core can be synthesized by reacting nicotinic acid with ammonia.

    Coupling reaction: The final step involves the coupling of 3,4-dimethylbenzyl chloride with the nicotinamide derivative in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylbenzyl)-nicotinamide
  • 6-(1H-pyrazol-1-yl)nicotinamide
  • N-(benzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Uniqueness

N-(3,4-dimethylbenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to the presence of both the 3,4-dimethylbenzyl and 1H-pyrazol-1-yl groups. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-4-5-15(10-14(13)2)11-20-18(23)16-6-7-17(19-12-16)22-9-3-8-21-22/h3-10,12H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKXWDOMEDAYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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